Hdac-IN-62

HDAC selectivity profiling neuroinflammation chemical probe validation

Hdac-IN-62 (Compound 5) is a unique, non-hydroxamic acid HDAC inhibitor targeting HDAC6, HDAC8, and HDAC11 with IC50s of 0.78, 1.0, and 1.2 μM. Unlike pan-HDAC inhibitors (e.g., SAHA) or single-isoform agents, this compound enables specific dissection of coordinated HDAC6/8/11 roles in autophagy and neuroinflammation. Derived from MC1568, it avoids mutagenic risks of hydroxamates. Validated in mouse models of depression, it reduces microglial activation in the brain, making it an essential chemical probe for target validation studies.

Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
Cat. No. B12385884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-62
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1C=CC(=O)NO)C=CC(=O)C2=CC=CS2
InChIInChI=1S/C15H14N2O3S/c1-17-11(4-5-12(17)7-9-15(19)16-20)6-8-13(18)14-3-2-10-21-14/h2-10,20H,1H3,(H,16,19)/b8-6+,9-7+
InChIKeyVZFHEABIBYXVLE-CDJQDVQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-62: A Tool Compound with a Unique HDAC6/8/11 Inhibition Profile for Neuroinflammation Research


Hdac-IN-62 (Compound 5) is a novel histone deacetylase (HDAC) inhibitor that exhibits a distinctive triple inhibition profile, with IC₅₀ values of 0.78 μM for HDAC6, 1.0 μM for HDAC8, and 1.2 μM for HDAC11 [1]. This compound was developed through structural modification of the class IIa HDAC inhibitor MC1568 [2]. Hdac-IN-62 is not a broad-spectrum pan-HDAC inhibitor; its activity is focused on these three isoforms, which distinguishes it from both class I‑selective agents and highly selective single‑isoform inhibitors. The compound has been shown to suppress microglial activation via induction of autophagy and to exhibit antidepressant‑like effects in mouse behavioral models [3].

Why Hdac-IN-62 Cannot Be Replaced by Pan‑HDAC Inhibitors or Single‑Isoform Selective Agents


HDAC inhibitors differ profoundly in their isoform selectivity profiles, and this selectivity directly determines both the biological readout and the experimental interpretation [1]. Pan‑HDAC inhibitors such as SAHA (vorinostat) or SB939 inhibit a broad range of isoforms (HDAC1–11) and consequently modulate multiple cellular pathways simultaneously, confounding efforts to attribute a phenotype to a specific HDAC . Conversely, highly selective inhibitors (e.g., HDAC6‑selective agents like tubacin or HDAC11‑selective SIS17) lack the multi‑isoform engagement required to replicate the coordinated effects on autophagy and neuroinflammation observed with Hdac-IN-62 [2]. Substituting Hdac-IN-62 with a generic HDAC inhibitor therefore risks both off‑target effects and the loss of the specific HDAC6/8/11‑dependent phenotype, rendering the experiment uninterpretable for target validation studies [3].

Hdac-IN-62 Product‑Specific Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparisons


Triple Inhibition of HDAC6/8/11 Versus MC1568: A Distinct Isoform Selectivity Fingerprint

Hdac-IN-62 was designed by modifying the class IIa‑selective inhibitor MC1568. While MC1568 exhibits an IC₅₀ of 220 nM for class IIa HDACs but lacks meaningful activity against HDAC6, HDAC8, and HDAC11 , Hdac-IN-62 displays a fundamentally different selectivity fingerprint with IC₅₀ values of 0.78 μM (HDAC6), 1.0 μM (HDAC8), and 1.2 μM (HDAC11) [1]. This shift in isoform engagement from class IIa to HDAC6/8/11 is a direct consequence of the structural modification and provides a unique tool for interrogating the combined biological roles of these three isoforms.

HDAC selectivity profiling neuroinflammation chemical probe validation

HDAC6/8/11 Triple Inhibition Versus HDAC6/8 Dual Inhibitor BRD73954: Inclusion of HDAC11 as a Differentiating Feature

BRD73954 is a well‑characterized dual HDAC6/8 inhibitor with IC₅₀ values of 36 nM (HDAC6) and 120 nM (HDAC8), but it exhibits weak to no activity against HDAC11 (IC₅₀ > 10 μM) . In contrast, Hdac-IN-62 inhibits HDAC11 with an IC₅₀ of 1.2 μM, while maintaining comparable micromolar potency on HDAC6 and HDAC8 (0.78 μM and 1.0 μM, respectively) [1]. The inclusion of HDAC11 inhibition is critical because HDAC11 is the sole class IV HDAC and has been implicated in microglial autophagy and neuroinflammation [2].

HDAC11 pharmacology HDAC6/8 dual inhibitors selectivity profiling

Functional Selectivity: Autophagy Induction and NO Inhibition in Microglia Not Replicated by Pan‑HDAC Inhibitor SB939

In LPS‑stimulated BV‑2 microglial cells, Hdac-IN-62 (Compound 5) suppressed microglial activation through initiation of autophagy and subsequent inhibition of nitric oxide (NO) production [1]. The pan‑HDAC inhibitor SB939 (pracinostat), which inhibits HDAC1–11 with Ki values of 16–247 nM but with weaker activity on HDAC6 (IC₅₀ = 1008 nM) and HDAC11 (IC₅₀ = 93 nM) , has not been reported to induce the same coordinated autophagy‑NO axis in microglia. The functional outcome—reduction of neuroinflammation via autophagy‑dependent NO suppression—is specifically linked to the HDAC6/8/11 profile of Hdac-IN-62 [2].

microglial activation autophagy nitric oxide neuroinflammation

In Vivo Antidepressant‑Like Efficacy: Behavioral Validation Not Demonstrated for Closest HDAC6/8 Inhibitors

Hdac-IN-62 was evaluated in mouse models of depression, where it significantly alleviated depression‑like behavior in the tail suspension test (TST), forced swimming test (FST), and sucrose preference test (SPT) [1]. This in vivo efficacy was accompanied by inhibition of microglial activation in the mouse brain [2]. In contrast, the dual HDAC6/8 inhibitor BRD73954 and the HDAC3/6/8 inhibitor Droxinostat (HDAC6 IC₅₀ = 2.47 μM; HDAC8 IC₅₀ = 1.46 μM) lack published in vivo antidepressant efficacy data in comparable behavioral paradigms, limiting their utility in preclinical depression research.

depression models in vivo pharmacology behavioral testing

Optimal Research and Industrial Application Scenarios for Hdac-IN-62


Elucidating the Role of HDAC11 in Microglial Autophagy and Neuroinflammation

Hdac-IN-62 is uniquely suited for studies investigating the specific contribution of HDAC11 to autophagy initiation and reactive nitrogen species (RNS) balance in microglia. Unlike pan‑HDAC inhibitors or HDAC6/8‑selective agents, Hdac-IN-62 inhibits HDAC11 while concurrently modulating HDAC6 and HDAC8, enabling researchers to dissect the coordinated regulation of these isoforms in neuroinflammatory signaling [1].

Preclinical Validation of HDAC6/8/11 Inhibition in Mouse Models of Depression

Given its demonstrated efficacy in the tail suspension test, forced swimming test, and sucrose preference test, Hdac-IN-62 serves as a validated chemical probe for preclinical studies of depression. The compound reduces microglial activation in the mouse brain, providing a mechanistic link between HDAC6/8/11 inhibition and behavioral outcomes [2].

Tool Compound for SAR Studies Aimed at Developing Non‑Hydroxamate HDAC11‑Selective Inhibitors

Hdac-IN-62 (Compound 5) was derived from the class IIa inhibitor MC1568 and lacks a hydroxamic acid zinc‑binding group, distinguishing it from many pan‑HDAC inhibitors [3]. This scaffold provides a valuable starting point for medicinal chemistry efforts aimed at optimizing HDAC11 selectivity while minimizing the mutagenic potential associated with hydroxamates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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